6-Propoxy-2-naphthoic acid
CAS No.: 561013-50-1
Cat. No.: VC11694557
Molecular Formula: C14H14O3
Molecular Weight: 230.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 561013-50-1 |
|---|---|
| Molecular Formula | C14H14O3 |
| Molecular Weight | 230.26 g/mol |
| IUPAC Name | 6-propoxynaphthalene-2-carboxylic acid |
| Standard InChI | InChI=1S/C14H14O3/c1-2-7-17-13-6-5-10-8-12(14(15)16)4-3-11(10)9-13/h3-6,8-9H,2,7H2,1H3,(H,15,16) |
| Standard InChI Key | FPJJVIAKWJHUMA-UHFFFAOYSA-N |
| SMILES | CCCOC1=CC2=C(C=C1)C=C(C=C2)C(=O)O |
| Canonical SMILES | CCCOC1=CC2=C(C=C1)C=C(C=C2)C(=O)O |
Introduction
Chemical Structure and Nomenclature
6-Propoxy-2-naphthoic acid belongs to the class of naphthoic acids, featuring a naphthalene backbone substituted with a propoxy (–OCH₂CH₂CH₃) group at the 6-position and a carboxylic acid (–COOH) group at the 2-position. Its IUPAC name is 6-(propoxy)naphthalene-2-carboxylic acid, with a molecular formula of C₁₄H₁₄O₃ and a molecular weight of 230.26 g/mol. The propoxy group enhances hydrophobicity compared to its hydroxy analog, influencing solubility and reactivity .
Key Structural Features:
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Naphthalene backbone: A fused bicyclic aromatic system.
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Carboxylic acid group: Facilitates hydrogen bonding and salt formation.
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Propoxy substituent: Introduces steric bulk and electron-donating effects.
Synthesis and Manufacturing
While no direct synthesis of 6-propoxy-2-naphthoic acid is documented, its preparation can be inferred from methods used for analogous compounds. The synthesis of 6-hydroxy-2-naphthoic acid via haloform reactions and demethylation provides a template for derivatization.
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | NaOBr, NaOH | 45–75°C | 7–12 hrs | 70–91% |
| 2 | C₃H₇Br, K₂CO₃ | 80–100°C | 6–8 hrs | ~60% (estimated) |
| 3 | HBr, CH₃COOH | 95°C | 10–15 hrs | 64–85% |
Physicochemical Properties
Data for 6-propoxy-2-naphthoic acid are extrapolated from its hydroxy analog and structure-activity relationships.
Table 1: Comparative Physicochemical Properties
Key Observations:
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The propoxy group reduces polarity, decreasing water solubility and increasing LogP.
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Melting point declines due to disrupted crystal packing from the bulky propoxy chain.
Applications and Industrial Relevance
6-Propoxy-2-naphthoic acid is theorized to share applications with its hydroxy counterpart, with enhancements in specific domains:
Liquid Crystalline Polymers (LCPs)
The hydroxy analog is a monomer for heat-resistant LCPs . The propoxy variant may improve thermoplasticity due to increased flexibility, aiding processing in high-performance resins.
Pharmaceutical Intermediates
Naphthoic acids are precursors to nonsteroidal anti-inflammatory drugs (NSAIDs). The propoxy group could modulate bioavailability by enhancing lipid permeability .
Organic Synthesis
Used in Suzuki-Miyaura couplings or as a ligand in catalysis. The electron-donating propoxy group may stabilize metal complexes.
Future Directions
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Synthetic Optimization: Develop one-pot methods to reduce step count and improve yields.
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Application Testing: Evaluate performance in LCPs and drug delivery systems.
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Environmental Impact: Assess biodegradability and ecotoxicity.
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